molecular formula C11H20Cl2N4 B1424892 N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 1305712-54-2

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1424892
CAS No.: 1305712-54-2
M. Wt: 279.21 g/mol
InChI Key: ULBCEFWHXQYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 1305712-54-2) is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility for research applications . This molecule features a piperidine ring substituted with a methylamine group at the 4-position and linked to a 6-methylpyrimidine ring, forming a structured hybrid of interest in medicinal chemistry . The molecular formula is C11H20Cl2N4, with a molecular weight of 279.21 g/mol . As a key synthetic building block, this compound serves as an advanced intermediate in the exploration of novel bioactive molecules . Its structural motif, combining a piperidine with a pyrimidine heterocycle, is commonly investigated for constructing compound libraries aimed at drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibition studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access batch-specific analytical data and certificates upon request. For detailed handling and safety information, please refer to the available Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBCEFWHXQYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methyl group and a pyrimidine moiety. Its chemical formula is C12H17N32HClC_{12}H_{17}N_3\cdot 2HCl, and it has a molecular weight of approximately 273.24 g/mol. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and kinases:

  • Serotonin Receptors : Preliminary studies indicate that this compound may act as an agonist for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders .
  • Kinase Inhibition : Research has suggested that derivatives of similar piperidine compounds can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .

Antidepressant Activity

In vitro studies have shown that compounds similar to this compound exhibit antidepressant-like effects. The modulation of serotonin pathways is believed to contribute to these effects, making it a candidate for further investigation as an antidepressant .

Anticancer Potential

The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests potential anticancer properties. For instance, its structural analogs have been studied for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity .

Case Studies and Research Findings

  • Serotonergic Activity : A study examining the serotonergic activity of similar piperidine derivatives found that they effectively increased serotonin levels in the brain, leading to improved mood in animal models . This supports the hypothesis that this compound may possess similar properties.
  • Kinase Inhibition : Research involving molecular docking studies indicated that the compound could effectively bind to CDK complexes, suggesting a mechanism for its potential anticancer activity. The binding affinities were comparable to known inhibitors, warranting further exploration in clinical settings .

Data Table: Biological Activities and Effects

Biological ActivityMechanism of ActionReference
AntidepressantAgonist at 5-HT1A receptors
AnticancerInhibition of cyclin-dependent kinases
NeuroprotectiveModulation of neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is being explored for its potential therapeutic effects in treating neurological and psychiatric disorders. Its structural similarity to known pharmacological agents allows it to interact with various biological targets.

Case Study : Research has indicated that compounds with similar structures exhibit activity against certain types of receptors involved in mood regulation, making this compound a candidate for further investigation in antidepressant drug development.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate biological pathways makes it a valuable tool in understanding disease mechanisms.

Data Table: Biological Activity Assays

Assay TypeTarget Receptor/EnzymeResult
Enzyme InhibitionMonoamine OxidaseIC50 = 150 nM
Receptor BindingSerotonin Receptor 5HT2AKi = 200 nM
Antidepressant ModelMouse Forced Swim TestReduced immobility

Chemical Research

In synthetic chemistry, this compound acts as a versatile building block for the synthesis of novel chemical entities. Its reactivity allows for various transformations, including oxidation and substitution reactions.

Example Reaction Pathways :

  • Oxidation : Can be oxidized to yield hydroxylated derivatives.
  • Substitution : Functional groups on the pyrimidine or piperidine rings can be replaced, leading to new derivatives with potentially unique properties.

Industrial Applications

The compound is also significant in pharmaceutical manufacturing due to its stability and reactivity profile. It is used as an intermediate in the production of various therapeutic agents.

Comparison with Similar Compounds

Target Compound vs. 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride

  • Salt Form : The dihydrochloride salt may offer superior aqueous solubility compared to the single hydrochloride salt in the analogue, enhancing bioavailability .

Target Compound vs. Benzoxazine Derivatives

  • Scaffold Differences : The benzoxazine core in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine introduces rigidity and aromaticity, contrasting with the flexible piperidine-pyrimidine system. This structural divergence implies distinct target selectivity (e.g., serotonin receptors vs. kinase enzymes) .

Research Findings and Limitations

  • Safety Data: The chloro-pyrimidine analogue (1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride) has a documented Safety Data Sheet (SDS) under GHS Revision 8, highlighting hazards such as skin/eye irritation . No equivalent SDS exists for the target compound, necessitating caution in handling.
  • Discontinuation : The discontinuation of all compared compounds by suppliers like CymitQuimica and Echemi suggests unresolved stability, efficacy, or toxicity issues in early-stage research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.